4'-(aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide
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Description
Synthesis Analysis
The synthesis of sulfonamide compounds has been a topic of interest due to their significant antibacterial properties. In the study of the compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS), the synthesis process involved characterizing the compound using various spectroscopic techniques such as FTIR, FT-Raman, and NMR. Additionally, single crystal X-ray diffraction and thermal analysis were employed to further understand the compound's structure and stability. The synthesis process is meticulous, ensuring that the structural parameters are well-reproduced in the predicted geometry from Density Functional Theory (DFT) calculations .
Molecular Structure Analysis
The molecular structure of 4M3NPBS was extensively analyzed using DFT calculations, which provided insights into the vibrational frequencies and electronic absorption spectra. These theoretical approaches, including CIS, TD-DFT, and ZINDO methods, were validated by comparing the calculated results with experimental data from IR and UV-Vis spectra. The study also included an analysis of the molecule's stability through natural bond orbital (NBO) analysis, which highlighted the hyperconjugative interactions and charge delocalization within the molecule .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving 4'-(aminomethyl)-N-tert-butylbiphenyl-2-sulfonamide, the analysis of similar sulfonamide compounds suggests that these molecules can interact with bacterial enzymes, such as DNA gyrase. The molecular docking studies of 4-(tert-butyl)-N,N-diethylbenzenesulfonamide with DNA gyrase of S. aureus indicate that sulfonamides can inhibit the enzyme's activity, which is crucial for the antibacterial action of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides are critical for their function as antibacterial agents. The crystallographic study of 4-(tert-butyl)-N,N-diethylbenzenesulfonamide revealed that it crystallizes in the monoclinic crystal system with the space group P21/C. The compound's thermal stability was assessed using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA), which are essential for understanding its behavior under various conditions. Furthermore, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound was investigated using computational tools like Swiss ADME and Osiris data warrior, along with toxicity predictions from PKCSM online software. These studies are crucial for evaluating the potential of sulfonamides as safe and effective antibacterial agents .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target native amino acids in proteins and their applications in antibody–drug conjugates
Mode of Action
It is known that similar compounds interact with their targets by modifying native amino acids on peptides or proteins . This interaction can lead to changes in the function and activity of the target proteins.
Biochemical Pathways
Similar compounds have been found to affect the modification of native amino acids on peptides or proteins . This can potentially affect various biochemical pathways depending on the specific proteins targeted.
Pharmacokinetics
A study on a similar compound, cis-malonato[(4r,5r)-4,5-bis(aminomethyl)-2-isopropyl-1, 3-dioxolane]platinum(ii), showed that it had high specific uptake in the tumor and demonstrated lower kidney uptake than other compounds at early time points .
Result of Action
Similar compounds have been found to have potent antibacterial activity and antifibrinolytic effects .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]-N-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)19-22(20,21)16-7-5-4-6-15(16)14-10-8-13(12-18)9-11-14/h4-11,19H,12,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMAMSGWYKLBNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435079 |
Source
|
Record name | 4'-(Aminomethyl)-N-tert-butyl[1,1'-biphenyl]-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154122-65-3 |
Source
|
Record name | 4'-(Aminomethyl)-N-tert-butyl[1,1'-biphenyl]-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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